

# H-89 Dihydrochloride: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *H-89 Dihydrochloride*

Cat. No.: *B1663607*

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An in-depth examination of the potent protein kinase A inhibitor, **H-89 Dihydrochloride**, for researchers, scientists, and drug development professionals. This guide covers its core attributes, mechanism of action, target selectivity, and detailed experimental protocols.

**H-89 Dihydrochloride** is a well-characterized, cell-permeable, and reversible inhibitor of cAMP-dependent protein kinase (PKA).<sup>[1][2]</sup> It acts as a potent, ATP-competitive inhibitor, making it a valuable tool for investigating PKA-mediated signaling pathways.<sup>[1][2]</sup> This technical guide provides comprehensive information on its properties and applications in research.

## Core Compound Properties

A summary of the key physicochemical properties of **H-89 Dihydrochloride** is presented below. It is important to note the distinction in CAS numbers between the dihydrochloride salt and the free base form of the compound.

| Property               | Value  | Citations |
|------------------------|--|-----------|
| Product Name           | H-89 Dihydrochloride   | [1][2]    |
| Synonyms               | N-[2-((p-Bromocinnamyl)amino)ethyl]-5-isoquinolinesulfonamide 2HCl       | [1]       |
| CAS Number             | 130964-39-5  | [3][4][5] |
| CAS Number (Free Base) | 127243-85-0  | [5]       |
| Molecular Formula      | C <sub>20</sub> H <sub>20</sub> BrN <sub>3</sub> O <sub>2</sub> S · 2HCl | [1][6]    |
| Molecular Weight       | 519.28 g/mol   | [1][4][5] |
| Purity                 | ≥98% (HPLC)  | [4]       |
| Solubility             | Soluble in DMSO (up to 100 mg/ml) and Water (up to 25 mM)                | [5][6]    |
| Storage                | Store at -20°C. Stock solutions are stable for up to 4 months at 4°C.    | [2][6]    |

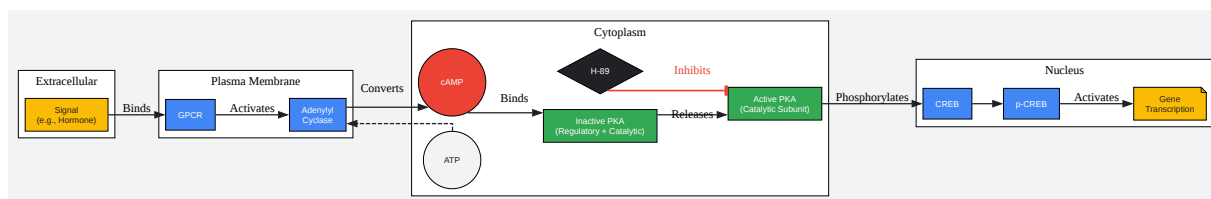
## Mechanism of Action and Target Selectivity

**H-89 Dihydrochloride** functions by competitively binding to the ATP pocket on the catalytic subunit of PKA, thereby preventing the phosphorylation of its downstream substrates.[2] While it is a potent and selective inhibitor of PKA, it also exhibits inhibitory activity against other kinases, typically at higher concentrations.[2] The selectivity of **H-89 Dihydrochloride** across a panel of kinases is detailed below.

| Target Kinase   | K <sub>i</sub> (nM) | IC <sub>50</sub> (nM) | Citations   |
|-----------------|---------------------|-----------------------|---|
| PKA             | 48                  | ~50 - 135             | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> |
| S6K1            | -                   | 80                    |   |
| MSK1            | -                   | 120                   |   |
| ROCK-II         | -                   | 270                   | <a href="#">[1]</a>   |
| PKG             | -                   | ~500                  | <a href="#">[2]</a>   |
| PKC $\mu$       | -                   | ~500                  | <a href="#">[2]</a>   |
| PKB $\alpha$    | -                   | 2600                  |   |
| MAPKAP-K1b      | -                   | 2800                  |   |
| CaM Kinase II   | 29,700              | -                     | <a href="#">[1]</a>   |
| Casein Kinase I | 38,300              | -                     | <a href="#">[1]</a>   |
| MLCK            | 28,300              | -                     | <a href="#">[1]</a>   |
| PKC             | 31,700              | -                     | <a href="#">[1]</a>   |

## The cAMP/PKA Signaling Pathway

**H-89 Dihydrochloride** is a critical tool for dissecting the cAMP/PKA signaling cascade. This pathway is initiated by the binding of extracellular signals to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which can then phosphorylate a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein). H-89 directly inhibits the PKA catalytic subunit, blocking all subsequent downstream events.



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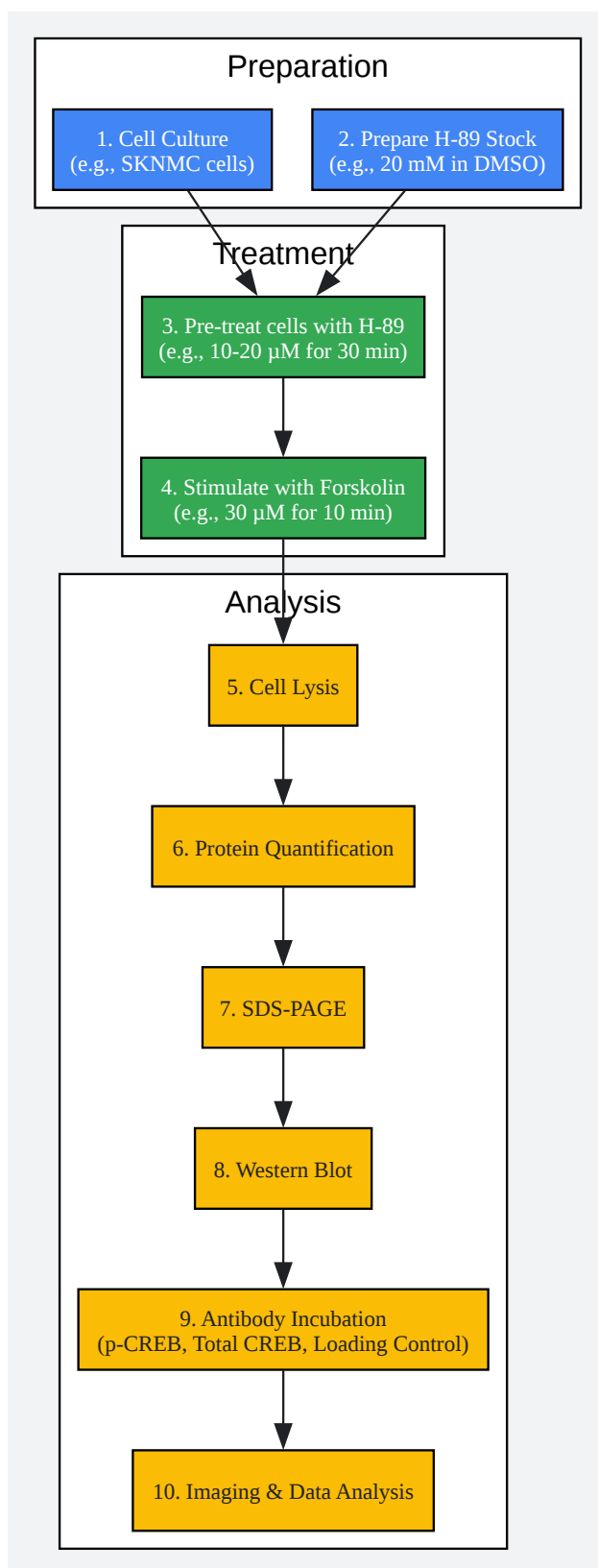
**Diagram 1:** The cAMP/PKA signaling pathway and the inhibitory action of H-89.

## Experimental Protocols

**H-89 Dihydrochloride** can be utilized in a variety of experimental settings to probe PKA function. Below are detailed protocols for a cell-based assay and an in vitro kinase assay.

### Cell-Based Assay: Inhibition of Forskolin-Induced CREB Phosphorylation

This protocol describes how to assess the inhibitory effect of H-89 on PKA activity in a cellular context by measuring the phosphorylation of a known PKA substrate, CREB, via Western blotting. Forskolin is used to directly activate adenyl cyclase, leading to a robust increase in cAMP and subsequent PKA activation.



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**Diagram 2:** Experimental workflow for assessing H-89-mediated inhibition of CREB phosphorylation.

Materials:

- **H-89 Dihydrochloride**
- Dimethyl sulfoxide (DMSO)
- Cell line of interest (e.g., SKNMC cells)
- Appropriate cell culture medium and reagents
- Forskolin
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE and Western blotting equipment
- Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

- **Stock Solution Preparation:** Prepare a 20 mM stock solution of **H-89 Dihydrochloride** by dissolving 5.19 mg in 0.5 mL of DMSO.[\[2\]](#) Store at -20°C.
- **Cell Culture:** Plate cells at an appropriate density and allow them to adhere and grow, typically for 24 hours.
- **Pre-treatment:** The following day, dilute the H-89 stock solution in a cell culture medium to the desired final working concentration (e.g., 10 µM to 30 µM).[\[2\]](#) Remove the old medium

from the cells and replace it with the H-89-containing medium. Incubate for 30 minutes at 37°C.[2]

- **Stimulation:** Prepare a stock solution of Forskolin in DMSO. Add Forskolin directly to the medium to a final concentration of 30  $\mu$ M and incubate for an additional 10 minutes at 37°C. [2]
- **Cell Lysis:** Immediately after stimulation, place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
- **Protein Quantification:** Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
- **Western Blotting:** Normalize protein samples, prepare them with Laemmli buffer, and resolve them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
- **Antibody Incubation:** Block the membrane and probe with primary antibodies against phospho-CREB (Ser133) and total CREB overnight. The total CREB serves as a loading control for the CREB protein itself.
- **Detection:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
- **Analysis:** Quantify the band intensities for phospho-CREB and total CREB. A successful experiment will show a significant decrease in the phospho-CREB/total CREB ratio in H-89-treated samples compared to the Forskolin-only control.

## In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of H-89 on PKA activity in a cell-free system.

Materials:

- **H-89 Dihydrochloride**

- Recombinant active PKA catalytic subunit
- PKA substrate (e.g., Kemptide or a recombinant protein substrate)
- ATP (including radiolabeled [ $\gamma$ - $^{32}\text{P}$ ]ATP for radiometric assays or unlabeled for other detection methods)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM  $\text{MgCl}_2$ , 0.1 mg/mL BSA)
- Method for detecting substrate phosphorylation (e.g., phosphocellulose paper for radiometric assays, phosphospecific antibodies for ELISA/Western blot, or ADP-Glo™ Kinase Assay)

#### Procedure:

- **Prepare H-89 Dilutions:** Prepare a series of dilutions of **H-89 Dihydrochloride** in the kinase reaction buffer to determine the  $\text{IC}_{50}$  value.
- **Kinase Reaction Setup:** In a microcentrifuge tube or multi-well plate, combine the kinase reaction buffer, the PKA substrate, and the desired concentration of H-89 (or vehicle control).
- **Initiate Reaction:** Add recombinant PKA to the mixture and pre-incubate for 5-10 minutes at 30°C.
- **Start Phosphorylation:** Initiate the phosphorylation reaction by adding ATP. The final concentration of ATP should ideally be close to the  $K_m$  of PKA for ATP if determining competitive inhibition.
- **Incubation:** Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- **Terminate Reaction:** Stop the reaction by adding a stop solution (e.g., EDTA for chelation of  $\text{Mg}^{2+}$ , or SDS-PAGE loading buffer).
- **Detection and Analysis:** Detect the amount of phosphorylated substrate using your chosen method. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP, and measure the remaining radioactivity. For



antibody-based methods, proceed with ELISA or Western blot protocols. Plot the percentage of kinase activity against the logarithm of H-89 concentration to calculate the IC<sub>50</sub> value.

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- To cite this document: BenchChem. [H-89 Dihydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663607#h-89-dihydrochloride-cas-number-and-molecular-weight]

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